2-(Dimethylamino)-6-nitrobenzoic acid

Description

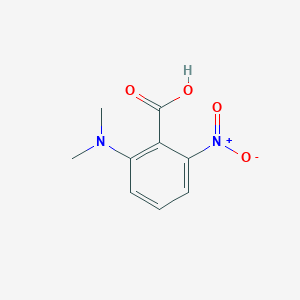

2-(Dimethylamino)-6-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a nitro (-NO₂) group at the 6-position of the benzene ring. This compound belongs to the class of tertiary amines due to its dimethylamino substituent . The dimethylamino group confers electron-donating properties, which may influence its acidity, solubility, and reactivity compared to other substituted nitrobenzoic acids.

Properties

IUPAC Name |

2-(dimethylamino)-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)6-4-3-5-7(11(14)15)8(6)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHDAGABKYWYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Reduction of 2,6-Dinitrobenzoic Acid

The reduction of 2,6-dinitrobenzoic acid (1 ) to 2-amino-6-nitrobenzoic acid (2 ) is a critical first step. Source details a single-step reduction using sulfide-based reagents under controlled conditions:

Procedure :

-

Substrate : 2,6-Dinitrobenzoic acid (1.0 equiv).

-

Reducing Agent : Sodium hydrosulfide (3.0 equiv).

-

Solvent : Methanol/water (3:1 v/v).

-

Conditions : Reflux at 65°C for 30 minutes.

-

Workup : Acidification with HCl to pH 2–3, followed by extraction with ethyl acetate.

Mechanistic Insight :

The sulfide agent selectively reduces the nitro group at the 2-position via intermediate nitroso and hydroxylamine species, leaving the 6-nitro group intact. Buffering agents (e.g., NaHCO₃) stabilize the reaction pH, minimizing over-reduction.

Reductive Methylation of 2-Amino-6-nitrobenzoic Acid

The amino group in 2 undergoes reductive methylation to introduce dimethyl functionality. Source and describe a palladium-catalyzed process:

Procedure :

-

Substrate : 2-Amino-6-nitrobenzoic acid (1.0 equiv).

-

Methylation Agent : Formaldehyde (3.0 equiv, 37% aqueous solution).

-

Catalyst : 5% Pd/C (10 wt% relative to substrate).

-

Solvent : Methanol/water (4:1 v/v).

-

Conditions : Hydrogen pressure (30 bar), gradual heating from 35°C to 50°C over 2 hours.

-

Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Formaldehyde Equiv | 2.5–3.5 | <70% if <2.5 |

| Temperature | 45–55°C | Decomposition >60°C |

| Catalyst Loading | 8–12 wt% | Incomplete reaction if <8% |

Synthesis via Nucleophilic Substitution of Halogenated Precursors

While less documented in the provided sources, halogen displacement offers an alternative route. Source hints at a method applicable to 2-chloro-6-nitrobenzoic acid (3 ):

Procedure :

-

Substrate : 2-Chloro-6-nitrobenzoic acid (1.0 equiv).

-

Nucleophile : Dimethylamine (2.5 equiv, 40% aqueous).

-

Base : KOH (2.0 equiv).

-

Solvent : DMF, 100°C, 14 hours.

-

Workup : Aqueous extraction, acidification, and column chromatography.

Challenges :

-

Competing hydrolysis of the chloro group.

-

Requires high-purity dimethylamine to avoid side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reduction/Methylation | High selectivity, scalable | Multi-step, requires Pd catalyst | 70–75% |

| Halogen Substitution | Single-step, avoids reduction | Low substrate availability | ~68% |

Chemical Reactions Analysis

2-(Dimethylamino)-6-nitrobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions: The reactions typically require solvents like ethanol or dichloromethane and may involve catalysts to enhance reaction rates.

Major Products:

Scientific Research Applications

2-(Dimethylamino)-6-nitrobenzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-6-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences among similar compounds arise from substituent variations, which impact electronic effects, steric hindrance, and intermolecular interactions:

Substituent Effects

- 2-(Dimethylamino)-6-nitrobenzoic acid: The dimethylamino group is strongly electron-donating, reducing the acidity of the carboxylic acid group compared to electron-withdrawing substituents. Its bulkiness may also introduce steric hindrance .

- 2-(Methoxycarbonyl)-6-nitrobenzoic acid (CAS 21606-04-2): The methoxycarbonyl (-COOCH₃) group is electron-withdrawing, increasing acidity. Its crystal structure shows non-planar substituents to minimize steric clashes .

- 2-(Acetylamino)-6-nitrobenzoic acid (CAS 73721-78-5): The acetylamino (-NHCOCH₃) group is electron-withdrawing due to resonance, further reducing basicity compared to dimethylamino derivatives .

Physical and Chemical Properties

The table below summarizes key properties of structurally related compounds:

Key Observations :

- Molecular Weight: The dimethylamino variant has a higher molecular weight than amino derivatives due to the additional methyl groups.

- Acidity: Electron-withdrawing groups (e.g., methoxycarbonyl) increase carboxylic acid acidity, while dimethylamino reduces it.

- Thermal Stability: 2-(Acetylamino)-6-nitrobenzoic acid exhibits a high boiling point (472.2°C), suggesting strong intermolecular interactions .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(Dimethylamino)-6-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via sequential nitration and alkylation of benzoic acid derivatives. For example, starting with 2-amino-6-nitrobenzoic acid (CAS 616-79-5, ), dimethylation of the amino group using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃) is a common approach.

- Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of alkylating agents. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

Analytical Challenges

Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer:

- Experimental Validation : Compare experimental -NMR (DMSO-d₆, 400 MHz) with DFT-calculated chemical shifts (e.g., Gaussian 16, B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or proton exchange; use -NMR and 2D-COSY to confirm assignments .

- Advanced Techniques : Employ -NMR to resolve ambiguities in nitro and dimethylamino group environments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Stability and Degradation

Q. Q3. What are the critical factors influencing the stability of this compound under storage and experimental conditions?

Methodological Answer:

- Degradation Pathways : Nitro groups are prone to photodegradation, while dimethylamino groups may hydrolyze under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon). Avoid aqueous buffers with pH < 3 or > 9 during experiments .

Advanced Functionalization

Q. Q4. How can regioselective functionalization of this compound be achieved for targeted applications (e.g., coordination chemistry or prodrug design)?

Methodological Answer:

- Protection/Deprotection Strategies : Protect the carboxylic acid group via esterification (e.g., methyl ester with SOCl₂/MeOH), then modify the nitro group via reduction (SnCl₂/HCl) to an amine for further coupling.

- Metal Coordination : Screen transition metals (e.g., Cu²⁺, Fe³⁺) in DMF/water mixtures. Use UV-Vis titration (λ = 250–400 nm) and Job’s plot analysis to determine stoichiometry .

Biological Interactions

Q. Q5. What methodologies are suitable for evaluating the interaction of this compound with biological macromolecules (e.g., proteins or DNA)?

Methodological Answer:

- Fluorescence Quenching : Incubate the compound with bovine serum albumin (BSA) in PBS (pH 7.4) and measure fluorescence emission (λₑₓ = 280 nm, λₑₘ = 340 nm). Calculate binding constants via Stern-Volmer plots.

- Molecular Docking : Use AutoDock Vina to model interactions with DNA G-quadruplexes or enzyme active sites. Validate with isothermal titration calorimetry (ITC) .

Computational Modeling

Q. Q6. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Reactivity Descriptors : Calculate Fukui indices (using Gaussian 16) to identify nucleophilic/electrophilic sites. The nitro group is electron-withdrawing, directing electrophilic attacks to the para position relative to the dimethylamino group.

- Solvent Effects : Simulate solvation free energies (SMD model) in polar aprotic vs. protic solvents to predict solubility and reaction pathways .

Contradictory Data in Literature

Q. Q7. How should researchers address conflicting reports on the solubility and crystallinity of this compound?

Methodological Answer:

- Systematic Replication : Reproduce reported syntheses (e.g., from CAS 616-79-5 derivatives ) and characterize batches via XRPD to compare crystallinity.

- Solubility Profiling : Use shake-flask method in 12 solvents (e.g., DMSO, ethanol, ethyl acetate) at 25°C. Correlate results with Hansen solubility parameters using HSPiP software .

Environmental Impact Assessment

Q. Q8. What analytical strategies are recommended for tracking this compound in environmental samples (e.g., wastewater)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.